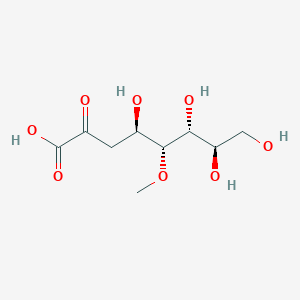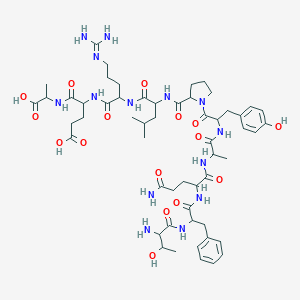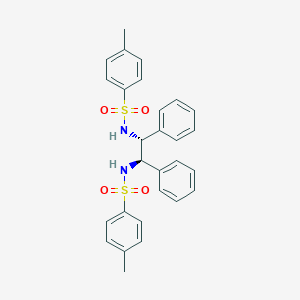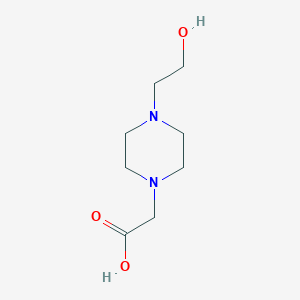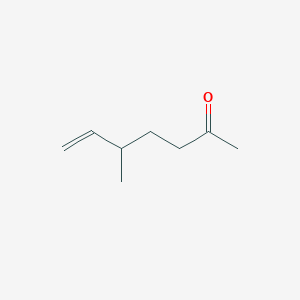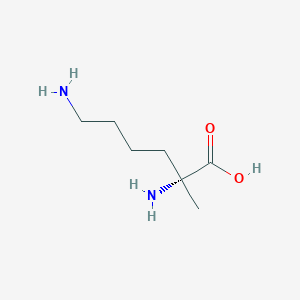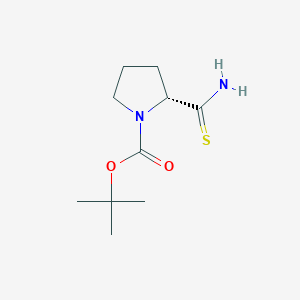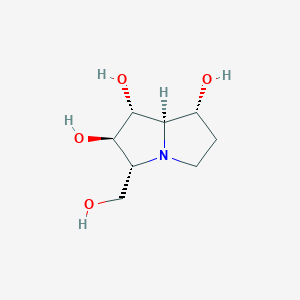
Australine
Overview
Description
Australine is a naturally occurring polyhydroxylated pyrrolizidine alkaloid, first isolated from the seeds of the legume Castanospermum australe. This compound is known for its potent biological activities, particularly as an inhibitor of glycosidases, which are enzymes involved in the breakdown of complex sugars.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of australine involves several steps, starting from readily available starting materials. One common synthetic route includes the formation of the pyrrolizidine core, followed by the introduction of hydroxyl groups at specific positions. The reaction conditions typically involve the use of protecting groups to ensure selective functionalization of the molecule. For instance, the use of benzyl or tert-butyldimethylsilyl (TBDMS) protecting groups can help in achieving the desired hydroxylation pattern .
Industrial Production Methods
While the industrial production of this compound is not as widespread as some other alkaloids, advancements in synthetic methodologies have made it possible to produce this compound on a larger scale. Techniques such as asymmetric synthesis and catalytic hydrogenation are employed to ensure high yields and purity of the final product. The use of biocatalysts has also been explored to streamline the production process .
Chemical Reactions Analysis
Types of Reactions
Australine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert this compound into its reduced forms, often involving the use of hydrogen gas and a metal catalyst.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the this compound molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of palladium on carbon (Pd/C) is frequently used.
Substitution: Reagents such as sodium hydride (NaH) and alkyl halides are employed for nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can introduce various alkyl or aryl groups into the molecule .
Scientific Research Applications
Australine has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying glycosidase inhibition and enzyme-substrate interactions.
Biology: Investigated for its role in plant defense mechanisms and its impact on herbivores.
Medicine: Explored for its potential as an antiviral and anti-HIV agent due to its ability to inhibit glycosidases.
Mechanism of Action
Australine exerts its effects primarily through the inhibition of glycosidases. These enzymes are responsible for breaking down complex carbohydrates into simpler sugars. By inhibiting glycosidases, this compound can interfere with various biological processes, including viral replication and cell wall synthesis in plants. The molecular targets of this compound include glucosidase I, sucrase, maltase, and alpha-glucosidase from Aspergillus niger .
Comparison with Similar Compounds
Australine is unique among pyrrolizidine alkaloids due to its polyhydroxylated structure and potent glycosidase inhibitory activity. Similar compounds include:
Alexine: Another polyhydroxylated pyrrolizidine alkaloid with glycosidase inhibitory properties.
Swainsonine: Known for its ability to inhibit alpha-mannosidase, another glycosidase.
Castanospermine: A potent inhibitor of alpha-glucosidase, similar to this compound.
This compound stands out due to its specific inhibition profile and the range of glycosidases it can target, making it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
(1R,2R,3R,7S,8R)-3-(hydroxymethyl)-2,3,5,6,7,8-hexahydro-1H-pyrrolizine-1,2,7-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO4/c10-3-4-7(12)8(13)6-5(11)1-2-9(4)6/h4-8,10-13H,1-3H2/t4-,5+,6-,7-,8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIQMLBKBQCVDEY-OZRXBMAMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(C(C(C2C1O)O)O)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN2[C@@H]([C@H]([C@@H]([C@H]2[C@H]1O)O)O)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00922672 | |
| Record name | 3-(Hydroxymethyl)hexahydro-1H-pyrrolizine-1,2,7-triol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00922672 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
118396-02-4 | |
| Record name | Australine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=118396-02-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(Hydroxymethyl)hexahydro-1H-pyrrolizine-1,2,7-triol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00922672 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



